molecular formula C20H18FN3O3S B2658605 ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 688336-69-8

ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2658605
CAS No.: 688336-69-8
M. Wt: 399.44
InChI Key: RXUSJYVWJDZFPF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of imidazole and benzoate structures

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUSJYVWJDZFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-fluoroaniline with glyoxal in the presence of ammonium acetate.

    Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Acylation: The resulting compound undergoes acylation with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The process includes the formation of the imidazole ring followed by the introduction of the sulfanyl and acetamido groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Key Synthetic Steps:

  • Imidazole Formation : The initial step involves synthesizing the imidazole core using appropriate precursors.
  • Sulfanylation : Introduction of the sulfanyl group to the imidazole scaffold.
  • Acetamido Formation : The final step involves attaching the acetamido group to complete the structure.

Antimicrobial Properties

Research indicates that compounds with imidazole and sulfanyl groups exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses a minimum inhibitory concentration (MIC) that is competitive with established antimicrobial agents, suggesting its potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit the growth of certain cancer cell lines, possibly due to its ability to interfere with cellular pathways involved in proliferation and survival . The mechanism of action may involve apoptosis induction or cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Antitubercular Activity

Recent studies have highlighted its potential as an antitubercular agent. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth, which could lead to new treatments for tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl group or variations in the acetamido substituent can significantly affect its biological activity and pharmacokinetic properties.

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Study on Antimicrobial Agents : A study published in Chemistry & Biology Interface explored various derivatives with imidazole and sulfanyl groups, highlighting their antimicrobial efficacy against multiple strains .
  • Anticancer Evaluation : Research conducted by NCI assessed similar compounds for their anticancer properties across a wide range of cell lines, demonstrating significant growth inhibition .
  • Evaluation Against Tuberculosis : A study focused on thiazole derivatives demonstrated similar mechanisms in inhibiting Mycobacterium tuberculosis, providing insights into potential treatment pathways for resistant strains .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)acetamido)benzoate

Uniqueness

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the fluorophenyl group makes it particularly interesting for medicinal chemistry applications.

Biological Activity

Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15H16F N3O2S
  • Molecular Weight : 319.37 g/mol
  • SMILES Notation : CCOC(=O)c1ccc(cc1)N(C(=O)C(CS(=N)c2c[nH]c(=N)c2F)C)C

Key Properties

PropertyValue
LogP3.5
Polar Surface Area80.5 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound primarily revolves around its interaction with various biological targets, notably in the modulation of receptor activities. The imidazole moiety is known for its ability to interact with GABA-A receptors, which are crucial in neurotransmission and have implications in anxiety and epilepsy treatments .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

Antileishmanial Activity

Research has highlighted that certain sulfonyl-tethered benzoate derivatives demonstrate potent antileishmanial activity. In vitro studies revealed that related compounds exhibited low LC50 values against Leishmania species, indicating strong efficacy. This compound could potentially follow similar pathways due to structural similarities .

Study on GABA-A Receptor Modulation

A study focusing on the modulation of GABA-A receptors found that compounds with structural features similar to this compound acted as positive allosteric modulators (PAMs). These compounds showed enhanced metabolic stability and selectivity towards the α1/γ2 interface of the receptor, which is critical for their therapeutic effects in anxiety disorders .

Antimicrobial Efficacy Assessment

In a comparative study assessing the antimicrobial efficacy of various benzimidazole derivatives, it was noted that those with fluorinated phenyl groups exhibited superior activity against resistant strains of bacteria. The presence of the fluorine atom likely enhances lipophilicity, improving cell membrane penetration and resulting in increased bioactivity .

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